molecular formula C7H3ClFIO B8417642 3-Fluoro-4-iodobenzoyl chloride

3-Fluoro-4-iodobenzoyl chloride

Cat. No.: B8417642
M. Wt: 284.45 g/mol
InChI Key: SWIXLPDUXMOGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-iodobenzoyl chloride is a useful research compound. Its molecular formula is C7H3ClFIO and its molecular weight is 284.45 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H3ClFIO

Molecular Weight

284.45 g/mol

IUPAC Name

3-fluoro-4-iodobenzoyl chloride

InChI

InChI=1S/C7H3ClFIO/c8-7(11)4-1-2-6(10)5(9)3-4/h1-3H

InChI Key

SWIXLPDUXMOGEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)F)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-iodobenzoic acid (1.3 g, 4.9 mmol) in anhydrous CH2Cl2 (20 mL) at 0° C. was added oxalyl chloride (1.2 mL, 15.0 mmol) followed by catalytic DMF (7 drops). The reaction mixture was allowed to warm to room temperature, stirred for 2 h, and then concentrated in vacuo to provide 1.2 g of 3-fluoro-4-iodobenzoyl chloride as a yellow solid. The acid chloride (600 mg, 2.1 mmol) was dissolved in anhydrous CH2Cl2, and dimethylamine (2.1 mL, 4.2 mmol, 2M in THF) was added followed by triethylamine (0.6 mL, 4.2 mmol). The reaction mixture was stirred at room temperature for 2 h and then diluted with CH2Cl2. The organic layer was washed with water, washed with brine, dried (MgSO4), filtered, and concentrated. The resulting solid was stirred with diethyl ether and filtered to afford 353 mg of the title compound as a white solid. 1H NMR (300 MHz, DMSO-d6): δ 7.91 (dd, 1H), 7.32 (dd, 1H), 7.04 (dd, 1H), 2.97 (s, 3H), 2.89 (s, 3H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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